![molecular formula C18H25N3O4S B2544457 N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 1903717-46-3](/img/structure/B2544457.png)
N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a thiopyran ring, which is a sulfur-containing heterocycle that is found in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would include a piperazine ring attached to a thiopyran ring via a carbonyl group. The thiopyran ring would be substituted with an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the piperazine ring might improve solubility and bioavailability .Scientific Research Applications
Heterocyclic Synthesis Using Thiopyran-3-one 1,1-Dioxides
Thiopyran-3-one 1,1-dioxides have been utilized in the synthesis of N,O,S-heterocycles. These compounds serve as versatile reagents, enabling the preparation of various sulfur-containing heterocycles with both synthetic and biological significance . Researchers have explored their conversion into a broad range of heterocyclic motifs. Depending on the substitution pattern of the core thiopyran ring, these compounds exhibit diverse biological activities, including anti-inflammatory, antiviral, and ATP-sensitive potassium channel (KATP) opening properties. Notably, some compounds in this class, such as dorzolamide (an antiglaucoma agent), meticrane (a diuretic), and amenamevir (an antiviral), have even become marketed drugs.
Piperazine Derivatives in Scientific Research
Piperazine derivatives, including those containing the piperazine moiety found in our compound, have a wide range of therapeutic uses. These derivatives are present in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others.
Triazole Synthesis
The compound’s structure suggests the possibility of synthesizing 1,2,3-triazoles. While the yields from reflux reactions have been moderate, further exploration of this avenue could yield interesting results .
1,3,4-Thiadiazole Derivatives
Considering the presence of a thiopyran ring, it’s worth investigating the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives. These compounds have diverse pharmacological activities and are relevant in drug discovery .
Bromination Reactions
Bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on reaction conditions and starting heterocycle structures. Such derivatives may find applications in various fields .
Mechanism of Action
properties
IUPAC Name |
N-[3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14(22)19-16-4-2-3-15(13-16)18(23)21-9-7-20(8-10-21)17-5-11-26(24,25)12-6-17/h2-4,13,17H,5-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRIFGDRKPYRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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